Hnash
Overview
Description
Hnash, also known as sodium hydrosulfide, is a chemical compound with the formula NaSH. It is the product of the half-neutralization of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). This compound is commonly used in various industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hydrosulfide can be synthesized in the laboratory by treating sodium ethoxide (NaOEt) with hydrogen sulfide (H₂S): [ \text{NaOCH}_2\text{CH}_3 + \text{H}_2\text{S} \rightarrow \text{NaSH} + \text{CH}_3\text{CH}_2\text{OH} ] An alternative method involves the reaction of sodium with hydrogen sulfide .
Industrial Production Methods
Industrially, sodium hydrosulfide is produced by the half-neutralization of hydrogen sulfide with sodium hydroxide: [ \text{H}_2\text{S} + \text{NaOH} \rightarrow \text{NaSH} + \text{H}_2\text{O} ] This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Sodium hydrosulfide undergoes various types of chemical reactions, including:
Oxidation: Sodium hydrosulfide can be oxidized to form sodium thiosulfate (Na₂S₂O₃).
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Sodium hydrosulfide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with sodium hydrosulfide include hydrogen sulfide, sodium hydroxide, and various organic compounds. The reactions typically occur under mild to moderate conditions, often in aqueous or alcoholic solutions .
Major Products Formed
The major products formed from reactions involving sodium hydrosulfide include sodium thiosulfate, various metal hydrosulfides, and organic sulfur compounds .
Scientific Research Applications
Sodium hydrosulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of organic and inorganic sulfur compounds.
Biology: Sodium hydrosulfide is used in studies involving hydrogen sulfide signaling and its effects on biological systems.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of conditions related to oxidative stress and inflammation.
Industry: Sodium hydrosulfide is used in the paper and pulp industry, leather processing, and as a flotation agent in mining
Mechanism of Action
The mechanism by which sodium hydrosulfide exerts its effects involves the release of hydrogen sulfide (H₂S), which acts as a signaling molecule in various biological pathways. H₂S can modulate the activity of enzymes, ion channels, and other proteins, leading to various physiological effects. The molecular targets and pathways involved include the modulation of oxidative stress, inflammation, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium hydrosulfide include:
Sodium sulfide (Na₂S): Used for similar industrial purposes but is less soluble in organic solvents.
Ammonium hydrosulfide (NH₄SH): Used in similar applications but has different solubility and stability properties.
Uniqueness
Sodium hydrosulfide is unique due to its high solubility in organic solvents and its ability to act as a 1:1 electrolyte. This makes it more versatile in various chemical reactions and industrial applications compared to its similar compounds .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSJOLDICPVVAV-YBFXNURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54009-54-0 | |
Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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